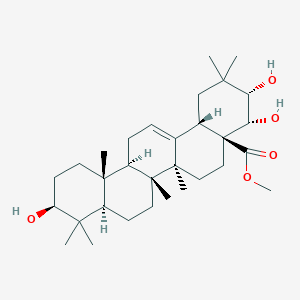![molecular formula C39H74NO8P B084114 [1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate CAS No. 14018-09-8](/img/structure/B84114.png)
[1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate, commonly known as edelfosine, is a synthetic lipid compound that has been studied for its potential therapeutic applications in various diseases. Edelfosine is a phospholipid analogue that has been shown to exhibit anticancer, antiparasitic, and antiviral activities.
Wirkmechanismus
The mechanism of action of edelfosine involves its interaction with cell membranes, leading to the disruption of lipid rafts and subsequent activation of signaling pathways that induce apoptosis in cancer cells. Edelfosine has also been shown to inhibit phosphatidylcholine synthesis, leading to the accumulation of diacylglycerol and subsequent activation of protein kinase C.
Biochemische Und Physiologische Effekte
Edelfosine has been shown to induce apoptosis in cancer cells through the activation of caspase-dependent and caspase-independent pathways. It has also been shown to inhibit cell proliferation and migration, and induce cell cycle arrest. In addition, edelfosine has been shown to exhibit immunomodulatory effects by enhancing the activity of natural killer cells and macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
Edelfosine has several advantages for lab experiments, including its stability and ease of synthesis. However, edelfosine can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of edelfosine. One potential direction is the development of edelfosine derivatives with improved potency and selectivity for specific diseases. Another direction is the investigation of the immunomodulatory effects of edelfosine and its potential use in immunotherapy. Additionally, the use of edelfosine in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy.
Synthesemethoden
Edelfosine can be synthesized by the condensation of octadecadienoic acid and 2-aminoethanol, followed by phosphorylation with phosphorus oxychloride and subsequent reaction with 3-chloro-1,2-propanediol. The resulting product is purified by chromatography to obtain pure edelfosine.
Wissenschaftliche Forschungsanwendungen
Edelfosine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Edelfosine has also been studied for its antiparasitic activity against Leishmania and Trypanosoma parasites, and antiviral activity against HIV and herpes simplex virus.
Eigenschaften
CAS-Nummer |
14018-09-8 |
|---|---|
Produktname |
[1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate |
Molekularformel |
C39H74NO8P |
Molekulargewicht |
716 g/mol |
IUPAC-Name |
[1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C39H74NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,37H,3-10,12,14-16,19-36,40H2,1-2H3,(H,43,44)/b13-11-,18-17- |
InChI-Schlüssel |
HBZNVZIRJWODIB-BCTRXSSUSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCC=CCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCC=CCCCCC |
Piktogramme |
Acute Toxic; Irritant; Health Hazard |
Synonyme |
1-palmitoyl-2-linoleoyl-3-phosphatidylethanolamine 1-palmitoyl-2-linoleoylphosphatidylethanolamine 1-perdeuteriopalmitoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine 1-PLPEA PLPE-d31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,1'-Biphenyl]-2,5-diol, 4'-methyl-](/img/structure/B84033.png)
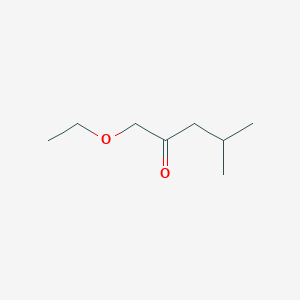
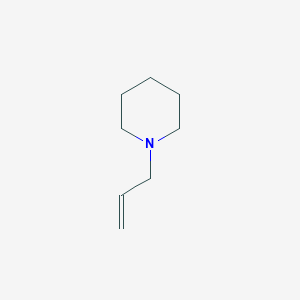
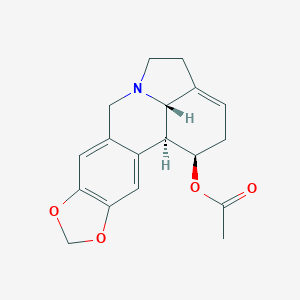
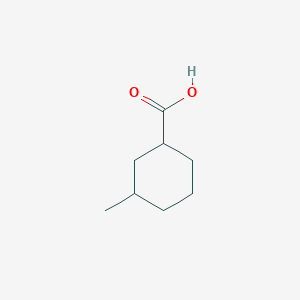
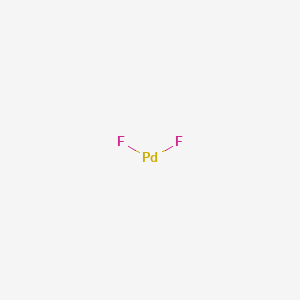
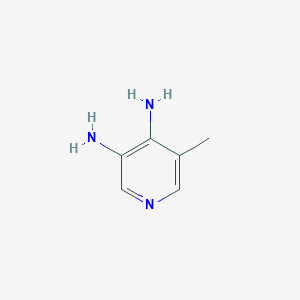
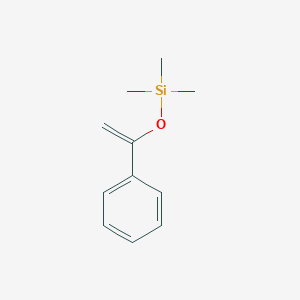
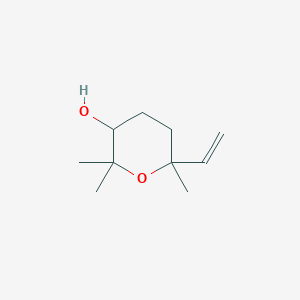

![6-Chloro-1H-benzo[d]imidazol-4-amine](/img/structure/B84051.png)
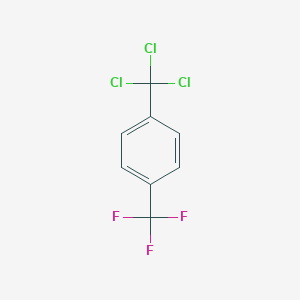
![N-[(4,6-dichloro-1,3,5-triazin-2-yl)methyl]-6-(naphthalen-2-yldiazenyl)naphthalen-2-amine](/img/structure/B84053.png)
